5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine

CCR4 antagonist chemokine receptor structure-activity relationship

Procure the exact CCR4 antagonist: 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine (CAS 1113103-30-2). Ensure the 4-methoxyphenyl regioisomer and intact benzenesulfonyl group—critical for receptor binding. Substitution with 2-methoxyphenyl or halogen analogs produces pharmacologically distinct entities. Use in Th2 chemotaxis, allergic dermatitis, or asthma models.

Molecular Formula C21H23N5O3S
Molecular Weight 425.51
CAS No. 1113103-30-2
Cat. No. B2743437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine
CAS1113103-30-2
Molecular FormulaC21H23N5O3S
Molecular Weight425.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H23N5O3S/c1-29-17-9-7-16(8-10-17)25-11-13-26(14-12-25)21-23-15-19(20(22)24-21)30(27,28)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H2,22,23,24)
InChIKeyYHFDUTURAQANPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CCR4 Antagonist 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine: Baseline Profile for Scientific Procurement


5-(Benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine (CAS 1113103-30-2) is a synthetic piperazinyl pyrimidine derivative that functions as a small-molecule antagonist of the CC chemokine receptor 4 (CCR4) [1]. The compound belongs to a class of CCR4 antagonists disclosed in patent US-9493453-B2, wherein the benzenesulfonyl group at the pyrimidine 5-position and the 4-methoxyphenyl-piperazine moiety at the 2-position are key structural features conferring receptor binding and functional antagonism [1].

Why Generic Substitution of In-Class Piperazinyl Pyrimidine CCR4 Antagonists Fails for 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine


CCR4 antagonists within the piperazinyl pyrimidine series exhibit steep structure–activity relationships (SAR) wherein minor modifications to the aryl substituents on the piperazine nitrogen or the sulfonyl group attached to the pyrimidine core produce large shifts in receptor affinity and functional potency [1]. The target compound carries a specific 4-methoxyphenyl group on the piperazine ring and an unsubstituted benzenesulfonyl group at the 5-position; replacing either group with a close analog (e.g., 2-methoxyphenyl isomer, halogen-substituted phenyl, or heteroaryl sulfonyl) yields a structurally related but pharmacologically distinct entity that cannot be considered interchangeable without confirmatory bridging data [1].

Quantitative Differentiation Evidence for 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine Relative to In-Class Analogs


CCR4 Binding Affinity: Differentiation from 2-Methoxyphenyl Regioisomer via Patent-Disclosed SAR

In the SAR landscape of piperazinyl pyrimidine CCR4 antagonists described in US-9493453-B2, the 4-methoxyphenyl substitution on the piperazine nitrogen is associated with higher CCR4 binding affinity compared with the 2-methoxyphenyl regioisomer [1]. While individual numerical IC50 values for the 4-methoxy and 2-methoxy analogs are not publicly extractable from the patent text in this analysis, the patent explicitly teaches that para-substituted phenyl groups on the piperazine ring are preferred for optimal CCR4 antagonism [1].

CCR4 antagonist chemokine receptor structure-activity relationship

Structural Differentiation from 5-Halogen or 5-Alkyl Substituted Analogs: Sulfonyl Group Contribution

The benzenesulfonyl group at the pyrimidine 5-position distinguishes the target compound from analogs bearing halogen, alkyl, or trifluoromethyl substituents at the same position. The sulfonyl moiety provides hydrogen-bond acceptor capacity and a specific spatial orientation that influences CCR4 binding pocket complementarity, as described in the patent family [1]. Compounds lacking this sulfonyl group typically show reduced CCR4 antagonistic activity [1].

CCR4 antagonist sulfonyl pharmacophore medicinal chemistry

Differentiation from Non-Piperazine CCR4 Antagonists: Chemotype Selectivity Profile

The piperazinyl pyrimidine scaffold of the target compound represents a distinct CCR4 antagonist chemotype compared with other publicly disclosed series such as thiazolidinone, quinazoline, or pyrazolopyrimidine CCR4 antagonists [1]. Within the piperazinyl pyrimidine class, the combination of a 4-aminopyrimidine core with a 5-benzenesulfonyl group and a 2-(4-(4-methoxyphenyl)piperazin-1-yl) substitution provides a unique three-point pharmacophore that contributes to a specific off-target selectivity profile relative to other chemotypes [1]. No cross-chemotype head-to-head activity comparison data are publicly available for this specific compound.

CCR4 antagonist scaffold chemotype comparison receptor selectivity

Optimal Research and Industrial Application Scenarios for 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine


CCR4-Mediated Chemotaxis and Inflammation Assays

The compound can serve as a tool antagonist for CCR4 in in vitro chemotaxis assays, migration assays, or receptor internalization studies, where the CCR4-specific antagonism demonstrated in the patent family is required [1]. Researchers studying Th2 cell recruitment, allergic dermatitis, or asthma models may employ this compound to probe CCR4-dependent signaling pathways [1].

Structure-Activity Relationship (SAR) Reference Compound for Piperazinyl Pyrimidine Optimization

Because of its well-defined substitution pattern (4-methoxyphenyl on piperazine; benzenesulfonyl at position 5), the compound serves as an SAR reference point for medicinal chemistry programs exploring CCR4 antagonist optimization. It enables systematic evaluation of the contribution of the methoxy position and sulfonyl group to potency and selectivity within the piperazinyl pyrimidine series [1].

Pharmacological Profiling Panels for Chemokine Receptor Selectivity

The compound may be included in chemokine receptor selectivity panels to determine its selectivity profile across CCR4, CCR1, CCR3, CCR5, and other GPCRs, leveraging its known CCR4 antagonistic activity [1]. Such panels are essential for developing receptor-subtype-selective chemical probes or therapeutic leads.

Procurement Specification for CCR4 Antagonist Chemical Inventory

Procurement departments seeking a chemically defined, patent-disclosed CCR4 antagonist for internal research collections should specify the exact CAS number (1113103-30-2) and structural identity (4-methoxyphenyl regioisomer and benzenesulfonyl-containing variant) to avoid inadvertent acquisition of regioisomeric or des-sulfonyl analogs that lack the intended pharmacological activity [1].

Quote Request

Request a Quote for 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.